molecular formula C21H22BrNO4 B13123685 tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate

tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate

Cat. No.: B13123685
M. Wt: 432.3 g/mol
InChI Key: JYVIXXYTWJADKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, a bromine atom, and a methoxy group attached to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a Williamson ether synthesis, which involves the reaction of a phenol with a benzyl halide in the presence of a base such as sodium hydride.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using methyl iodide and a base like potassium carbonate.

    Formation of the tert-Butyl Ester: The tert-butyl ester can be formed through esterification using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate: is similar to other indole derivatives such as:

Uniqueness

Properties

Molecular Formula

C21H22BrNO4

Molecular Weight

432.3 g/mol

IUPAC Name

tert-butyl 3-bromo-6-methoxy-5-phenylmethoxyindole-1-carboxylate

InChI

InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(24)23-12-16(22)15-10-19(18(25-4)11-17(15)23)26-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

JYVIXXYTWJADKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)OC)OCC3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.